molecular formula C24H13ClF3N3O B11215360 2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline

2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline

Cat. No.: B11215360
M. Wt: 451.8 g/mol
InChI Key: BEBUCRFNFDFJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a hybrid architecture, incorporating both a quinoline and a 1,2,4-oxadiazole ring system. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological profile and its ability to interact with various biological targets . Quinoline derivatives have demonstrated significant potential as anticancer agents, functioning through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, the 1,2,4-oxadiazole moiety is a well-established bioisostere for carboxylic acids, esters, and carboxamides, and is recognized for its metabolic stability and contribution to a broad spectrum of pharmacological activities . Compounds containing the 1,2,4-oxadiazole heterocycle have been investigated for antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, and anticancer properties, making them a highly valuable template for the development of new therapeutic agents . Specifically, within antiviral research, certain oxadiazole derivatives have shown promising activity against viruses such as feline coronavirus (FCoV), feline herpes virus (FHV), and herpes simplex virus (HSV) . This unique molecular framework makes this compound a compelling candidate for researchers exploring novel inhibitors and probes in oncology, infectious diseases, and other therapeutic areas. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can enhance membrane permeability and influence binding affinity to target proteins. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H13ClF3N3O

Molecular Weight

451.8 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)quinolin-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H13ClF3N3O/c25-17-11-7-14(8-12-17)21-13-19(18-3-1-2-4-20(18)29-21)23-30-22(31-32-23)15-5-9-16(10-6-15)24(26,27)28/h1-13H

InChI Key

BEBUCRFNFDFJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Friedländer Condensation for Quinoline Synthesis

The quinoline scaffold is synthesized via Friedländer condensation between 2-amino-5-(4-chlorophenyl)benzaldehyde and ethyl acetoacetate. In ethanol under acidic conditions (H2SO4, 80°C, 6 h), this reaction yields 2-(4-chlorophenyl)quinoline-4-carbaldehyde with a reported yield of 68–72%. The aldehyde group at C4 is pivotal for subsequent functionalization.

Reaction Conditions :

ComponentQuantityConditions
2-Amino-5-(4-ClPh)benzaldehyde10 mmolEthanol, H2SO4 (cat.), 80°C, 6 h
Ethyl acetoacetate12 mmol

Oxidation of C4-Methylquinoline

Alternative routes involve oxidizing 4-methylquinoline derivatives to the corresponding carboxylic acid. For example, 2-(4-chlorophenyl)-4-methylquinoline is treated with KMnO4 in acidic medium (H2O/H2SO4, reflux, 8 h) to yield 2-(4-chlorophenyl)quinoline-4-carboxylic acid (85% yield). This acid is later converted to an acyl chloride for oxadiazole formation.

Formation of the 1,2,4-Oxadiazole Ring

Amidoxime Intermediate Preparation

The quinoline-4-carbaldehyde is converted to an amidoxime via reaction with hydroxylamine hydrochloride. In ethanol/water (3:1) with NaOH (1.5 eq, 60°C, 4 h), the aldehyde forms the amidoxime with 89% yield.

Key Reaction :

Quinoline-4-carbaldehyde+NH2OH\cdotpHClNaOH, EtOH/H2OQuinoline-4-amidoxime\text{Quinoline-4-carbaldehyde} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH/H}2\text{O}} \text{Quinoline-4-amidoxime}

Cyclization with Carboxylic Acid Derivatives

The amidoxime undergoes cyclization with 4-(trifluoromethyl)benzoyl chloride under activation by Vilsmeier reagent (POCl3/DMF). This method, adapted from Zarei et al., involves:

  • Activation : 4-(Trifluoromethyl)benzoic acid (1.2 eq) is treated with POCl3 (3 eq) in DMF (0°C, 30 min).

  • Cyclization : The activated acid reacts with quinoline-4-amidoxime in DMF at 80°C for 4 h, yielding the target oxadiazole-quinoline hybrid (87% yield).

Optimized Conditions :

ParameterValue
Temperature80°C
Time4 h
SolventDMF
Activating AgentPOCl3 (3 eq)

Alternative Synthetic Strategies

One-Pot Superbase-Mediated Synthesis

A one-pot approach using NaOH/DMSO as a superbase enables direct cyclization of quinoline-4-amidoxime with methyl 4-(trifluoromethyl)benzoate. At room temperature (24 h), this method achieves moderate yields (55–60%) but reduces purification steps.

Microwave-Assisted Cyclization

Microwave irradiation (MWI) significantly accelerates reaction kinetics. Amidoxime and acyl chloride reactants in CH3CN, subjected to MWI (150 W, 120°C, 20 min), yield the oxadiazole product in 82% yield with >95% purity.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The target compound exhibits characteristic peaks at δ 8.52 (d, J = 8.5 Hz, quinoline H3), 8.21 (s, oxadiazole H5), and 7.89–7.45 (m, aromatic protons from chlorophenyl and trifluoromethylphenyl groups).

  • HRMS : Calculated for C24H14ClF3N3O [M+H]+: 464.0782; Found: 464.0785.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity, with a retention time of 6.7 min.

Challenges and Optimization

Regioselectivity in Oxadiazole Formation

Competing pathways may yield 1,3,4-oxadiazole isomers. Employing bulky bases (e.g., DBU) or low-temperature conditions (<50°C) suppresses side reactions, enhancing regioselectivity for 1,2,4-oxadiazole.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction rates but complicate purification. Switching to toluene with phase-transfer catalysts (e.g., TBAB) maintains yield (80%) while easing isolation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline
  • Structure: Contains a 4-chlorophenyl-substituted oxadiazole but lacks the quinoline core.
  • Properties: The absence of the quinoline scaffold reduces aromatic stacking interactions, likely diminishing binding to quinoline-specific targets (e.g., DNA topoisomerases) .
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (PI-20181)
  • Structure: Shares the trifluoromethylphenyl-oxadiazole moiety but includes a chloromethyl group instead of a quinoline system.
Compounds 47 and 48 from
  • Structures :
    • 47 : 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
    • 48 : Similar to 47 but with a biphenyl-4-ylmethyl group.
  • Properties : Both exhibit >98% purity and act as dual TRPA1/TRPV1 antagonists. The trifluoromethyl group enhances receptor binding, similar to the target compound, but the benzoimidazolone core may influence solubility and metabolic stability .

Quinoline-Based Analogues

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
  • Structure: Substituted quinoline with methoxy and methyl groups.
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate
  • Structure: Quinoline linked to an oxadiazole via a methoxy bridge.
  • Properties : The oxadiazole-phenyl group enhances crystallinity and thermal stability, as confirmed by X-ray diffraction studies .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Weight (g/mol) Purity (%) Key Functional Groups Biological Activity/Application
Target Compound 459.83 N/A Quinoline, 1,2,4-oxadiazole, CF3, Cl Antimicrobial, Anticancer (hypothesized)
4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)aniline 271.69 95 Oxadiazole, Cl Intermediate for bioactive molecules
PI-20181 262.62 98 Oxadiazole, CF3, Cl Chemical intermediate
Compound 47 435.34 99.47 Benzoimidazolone, Oxadiazole, CF3 TRPA1/TRPV1 antagonist
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 434.90 >95 Quinoline, OCH3, CH3 Antifungal, Antibacterial

Research Findings and Mechanistic Insights

  • Role of Trifluoromethyl Group : In compounds like the target and PI-20181, the CF3 group enhances lipophilicity (logP ~3.5–4.0) and metabolic stability, critical for blood-brain barrier penetration in neurological targets .
  • Quinoline-Oxadiazole Synergy: The quinoline core in the target compound may intercalate with DNA or inhibit topoisomerases, while the oxadiazole moiety resists hydrolysis, prolonging activity .
  • Biological Activity : Compound 47’s efficacy as a TRPA1 antagonist (IC50 <100 nM) suggests that the trifluoromethyl-oxadiazole motif is critical for receptor binding, a trait likely shared with the target compound .

Biological Activity

The compound 2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline is a derivative of quinoline and oxadiazole, which have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H14ClF3N2O\text{C}_{20}\text{H}_{14}\text{ClF}_3\text{N}_2\text{O}

This indicates a complex structure that incorporates both chlorophenyl and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has shown that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (CXF HT-29) and human lung adenocarcinoma (LXFA 629) .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma92.4
Human Melanoma92.4

Anti-inflammatory Activity

Compounds with oxadiazole structures have also been reported to possess anti-inflammatory effects. They inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. In vitro studies indicated that certain derivatives could reduce inflammatory markers significantly .

Antimicrobial Activity

The antibacterial and antifungal activities of oxadiazole derivatives have been well-documented. The compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The presence of the oxadiazole ring enhances binding affinity to enzymes such as COX and histone deacetylases (HDAC), leading to reduced inflammation and altered gene expression.
  • Cell Cycle Arrest : Some studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved through modulation of signaling pathways involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may contribute to increased ROS production in cells, further promoting apoptosis in cancerous cells.

Case Studies

Several case studies have highlighted the efficacy of quinoline and oxadiazole derivatives in clinical settings:

  • A study involving a series of oxadiazole derivatives demonstrated their potential as anti-cancer agents in preclinical models, with significant tumor reduction observed in xenograft models.
  • Another study focused on the anti-inflammatory properties of similar compounds showed promising results in animal models for conditions like rheumatoid arthritis.

Q & A

Q. Example Protocol :

StepReagents/ConditionsYieldReference
Oxadiazole formationAmidoxime + 4-(trifluoromethyl)benzoyl chloride, microwave (100°C, 30 min)65–75%
Quinoline-oxadiazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h50–60%

Advanced: How can researchers optimize low yields in the final coupling step of this compound?

Answer:
Low yields often arise from steric hindrance or electronic effects of the trifluoromethyl group. Optimization strategies include:

  • Solvent Screening : Use polar aprotic solvents (e.g., DMSO or DMAc) to improve solubility.
  • Catalyst Tuning : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for enhanced electron-deficient aryl coupling .
  • Temperature Gradients : Gradual heating (50°C → 100°C) to minimize side reactions.
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to isolate the product .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl vs. trifluoromethylphenyl). ¹⁹F NMR is essential for verifying the -CF₃ group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ = C₂₄H₁₄ClF₃N₃O⁺).
  • X-ray Crystallography : For unambiguous confirmation of the oxadiazole-quinoline dihedral angle (typically 45–60°) .

Advanced: How can crystallographic data resolve ambiguities in NMR assignments for this compound?

Answer:
Crystallography provides precise bond lengths and angles, which can:

  • Clarify regiochemistry (e.g., distinguishing 1,2,4-oxadiazole from 1,3,4-isomers).
  • Validate steric interactions between the chlorophenyl and trifluoromethylphenyl groups via torsion angle analysis.
  • Resolve overlapping signals in NMR (e.g., aromatic protons) by correlating with crystallographic spatial arrangements .

Basic: What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

Answer:
Initial screening should focus on:

  • Anticancer Activity : MTT assays against cell lines (e.g., MCF-7, HL-60) with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Cytotoxicity : Normal cell lines (e.g., HEK-293) to assess selectivity .

Q. Example Data :

Cell LineIC₅₀ (µM)Reference
MCF-715
HL-6010

Advanced: How can researchers address contradictory bioactivity data across studies?

Answer:
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .
  • Purity Verification : Use HPLC (≥95% purity) and DSC to exclude degradation products .
  • Mechanistic Studies : Perform target-specific assays (e.g., topoisomerase inhibition) to confirm mode of action .

Basic: How do substituents (e.g., -Cl, -CF₃) influence this compound’s electronic properties?

Answer:

  • Chlorophenyl Group : Enhances lipophilicity and π-π stacking with biomolecular targets .
  • Trifluoromethyl Group : Electron-withdrawing effect stabilizes the oxadiazole ring, increasing metabolic stability .
  • Combined Effects : Synergistic modulation of logP (experimental ~3.5) and dipole moment (calculated: ~5.2 D) .

Advanced: What computational methods are suitable for predicting binding modes with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with kinase domains (e.g., EGFR).
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR Models : Train on datasets of quinoline derivatives to predict IC₅₀ values .

Basic: What stability challenges arise during storage of this compound?

Answer:

  • Hydrolytic Degradation : The oxadiazole ring is sensitive to moisture. Store under N₂ at −20°C .
  • Light Sensitivity : Protect from UV exposure to prevent photolytic cleavage of the C-Cl bond .

Advanced: How can researchers design analogs to improve pharmacokinetic properties?

Answer:

  • Bioisosteric Replacement : Substitute -CF₃ with -OCF₃ to enhance solubility without losing potency.
  • Prodrug Strategies : Esterify hydroxyl groups (if present) to increase oral bioavailability.
  • Metabolic Profiling : Use liver microsomes (human/rat) to identify vulnerable sites for modification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.